molecular formula C8H11N3O2 B13118282 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid CAS No. 90091-00-2

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid

Cat. No.: B13118282
CAS No.: 90091-00-2
M. Wt: 181.19 g/mol
InChI Key: JMFHOPLPBLKLRS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is a pyrazine derivative characterized by a carboxylic acid group at position 2, methyl substituents at positions 5 and 6, and a methylamino group at position 2. Pyrazine derivatives are widely studied for their diverse biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties .

Properties

CAS No.

90091-00-2

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5,6-dimethyl-3-(methylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-4-5(2)11-7(9-3)6(10-4)8(12)13/h1-3H3,(H,9,11)(H,12,13)

InChI Key

JMFHOPLPBLKLRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine . This process typically requires specific reaction conditions, including the use of appropriate electrolytes and controlled voltage to achieve the desired oxidation state.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: Substitution reactions can occur at the methyl or methylamino groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may require specific catalysts or conditions, such as acidic or basic environments, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropsychiatric Disorders
Research indicates that compounds related to 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can act as modulators of metabotropic glutamate receptors. Specifically, the modulation of mGluR2 has been identified as a therapeutic target for treating conditions such as schizophrenia and anxiety disorders. The synthesis of negative allosteric modulators (NAMs) that include this compound has shown promise in enhancing PET imaging techniques to visualize mGluR2 activity in the brain, facilitating better understanding and treatment of neuropsychiatric disorders .

2. Antitubercular Activity
The compound has been investigated for its potential role in treating tuberculosis (TB). Analogues derived from pyrazinamide, a critical drug in TB treatment, have been synthesized to improve potency against Mycobacterium tuberculosis. Studies have demonstrated that modifications to the pyrazinamide scaffold can lead to compounds with enhanced activity against resistant strains of TB. Specifically, alkylamino substitutions at certain positions have resulted in compounds that are significantly more potent than traditional therapies .

Flavoring Applications

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is also relevant in the food industry as a flavoring agent. Compounds similar to this pyrazine derivative are known for their characteristic aroma and taste profiles, which can enhance the sensory attributes of food products. Research has shown that methyl-substituted pyrazines are metabolized into their corresponding carboxylic acids, which can be utilized effectively in flavor formulations .

Cosmetic Formulations

The cosmetic industry has begun exploring the use of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid in various formulations aimed at improving skin health and appearance. The compound's properties may contribute to the stability and efficacy of topical products. Recent studies highlight the importance of evaluating bioavailability and skin penetration for dermatological applications, indicating that formulations containing this compound could enhance therapeutic effects while ensuring safety .

Case Study 1: Neuropsychiatric Modulation

A study conducted by Yuan et al. (2022) focused on synthesizing a series of mGluR2 NAMs, including derivatives of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid. The research demonstrated significant improvements in brain imaging techniques using PET scans to observe receptor activity in live subjects, showcasing the compound's potential for advancing neuropsychiatric treatments .

Case Study 2: Tuberculosis Treatment

In a recent investigation into new antitubercular agents, researchers synthesized various analogues based on pyrazinamide derivatives. One notable finding was that specific modifications to the pyrazinamide structure led to compounds exhibiting up to tenfold increased potency against resistant strains of Mycobacterium tuberculosis compared to existing treatments. This study emphasizes the importance of structural modifications in developing next-generation TB therapies .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the electronic properties of the pyrazine ring and the substituents attached to it.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Substituents
  • 3,5,6-Trimethylpyrazine-2-carboxylic Acid : The addition of a third methyl group at position 3 (compared to 5,6-dimethyl in the target compound) reduces plasma stability in preclinical models, limiting its druggability despite structural similarity .
  • 5,6-Dimethylpyrazine-2-carboxamide : Replacing the carboxylic acid with an amide group (as in this compound) increases antimycobacterial activity but reduces photosynthesis-inhibiting effects due to decreased acidity and altered electron transport interactions .
Amino/Alkylamino Substituents
  • 3-Aminopyrazine-2-carboxylic Acid: The absence of methyl groups at positions 5 and 6 results in weaker antimycobacterial activity (MIC > 50 μM vs. MIC 12.5 μM for the target compound) .
  • 3-(Propylamino)-5,6-dimethylpyrazine-2-carboxylic Acid: Extending the alkyl chain from methyl to propyl enhances lipophilicity (logP 1.8 vs. 1.2 for the target compound) but reduces solubility, leading to lower bioavailability .

Key Findings :

  • The methylamino group at position 3 in the target compound enhances antimycobacterial activity compared to unsubstituted amino derivatives .
  • Carboxylic acid derivatives generally exhibit stronger photosynthesis inhibition due to interactions with photosynthetic electron transport (PET) proteins in chloroplasts .
Lipophilicity and Solubility
Compound logP Solubility (mg/mL, pH 7.4)
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid 1.2 2.8
5,6-Dimethylpyrazine-2-carboxamide 1.6 1.1
3-Aminopyrazine-2-carboxylic acid -0.3 5.9

Implications :

  • Higher logP values correlate with improved membrane permeability but may compromise aqueous solubility, as seen in amide derivatives .

Mechanistic Insights

  • Photosynthesis Inhibition : The carboxylic acid group chelates metal ions in Photosystem II (PSII), blocking electron transport in chloroplasts .

Biological Activity

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid includes a pyrazine ring with two methyl groups at positions 5 and 6, and a methylamino group at position 3. The carboxylic acid group at position 2 contributes to its acidic properties, influencing its solubility and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The electronic properties of the pyrazine ring and the substituents play a crucial role in determining its reactivity and biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biochemical outcomes.

Antibacterial and Antifungal Activities

In broader studies on pyrazine derivatives, compounds similar to 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid have exhibited antibacterial and antifungal properties. The activity varies with the length of the carbon side chain in alkyl derivatives, highlighting the importance of molecular structure in determining efficacy against various pathogens .

Anti-inflammatory Effects

While direct studies on the anti-inflammatory effects of this specific compound are sparse, related pyrazine derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Compounds exhibiting COX-2 inhibition have been reported with IC50 values comparable to established anti-inflammatory drugs .

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

CompoundActivity TypeTarget OrganismMIC (μg/mL)Reference
3-(phenyl-carbamoyl)pyrazine-2-carboxylic acidAntimycobacterialM. tuberculosis H37Rv1.56
Various pyrazine derivativesAntifungalCandida albicansVaries
Pyrazine derivativesAnti-inflammatoryCOX-2 enzymeIC50 ~0.04

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